9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic corticosteroid with anti-inflammatory properties. It is commonly used in ophthalmology to treat inflammation and allergic reactions in the eye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, hydroxylation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired functional groups at precise positions on the steroid backbone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for studying the reactivity and stability of fluorinated steroids. It serves as a model compound for developing new synthetic methodologies for corticosteroids.
Biology
In biological research, the compound is used to study the effects of corticosteroids on cellular processes, including inflammation and immune response. It helps in understanding the molecular mechanisms underlying steroid action.
Medicine
Medically, the compound is used in formulations for treating inflammatory conditions of the eye. It is effective in reducing swelling, redness, and discomfort associated with various ocular diseases.
Industry
In the pharmaceutical industry, this compound is used in the development and production of corticosteroid medications. It is also employed in quality control processes to ensure the consistency and efficacy of steroid-based drugs.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events that lead to the suppression of inflammatory mediators such as cytokines and prostaglandins. The compound also inhibits the migration of immune cells to the site of inflammation, thereby reducing tissue damage and promoting healing.
Comparison with Similar Compounds
Similar Compounds
Fluorometholone: Another fluorinated corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various inflammatory and autoimmune conditions.
Prednisolone: A widely used corticosteroid for treating inflammation and allergic reactions.
Uniqueness
9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is unique due to its specific fluorination pattern and the presence of methoxymethoxy groups. These structural features contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it particularly effective in ophthalmic applications.
Properties
Molecular Formula |
C25H35FO8 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
9-fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H35FO8/c1-22-8-7-16(27)9-15(22)5-6-17-18-10-21(34-14-32-4)25(30,20(29)12-33-13-31-3)23(18,2)11-19(28)24(17,22)26/h7-9,17-19,21,28,30H,5-6,10-14H2,1-4H3 |
InChI Key |
ILZJMIMHRAHSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)COCOC)O)OCOC)CCC4=CC(=O)C=CC43C)F)O |
Origin of Product |
United States |
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